molecular formula C14H14N2O3S B4836940 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 5322-84-9

5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4836940
CAS RN: 5322-84-9
M. Wt: 290.34 g/mol
InChI Key: SAKGECUTILRORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as PTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTDP is a heterocyclic compound that contains a pyrimidine ring and a thioxo group, and it has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and this may contribute to its antitumor activity. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the replication of various viruses, including HIV and HCV, and this may involve the inhibition of viral proteases and polymerases.
Biochemical and Physiological Effects
5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory activities. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce apoptosis in various cancer cell lines, and it has been proposed as a potential chemotherapeutic agent. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the replication of various viruses, including HIV and HCV, and it has been proposed as a potential antiviral agent. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to exhibit anti-inflammatory activity, and it has been proposed as a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for use in lab experiments, including its relatively simple synthesis and purification procedures, its stability under various conditions, and its ability to exhibit a range of biochemical and physiological effects. However, 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also has some limitations, including its relatively low solubility in water and some organic solvents, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including the development of new synthetic methods for the compound, the exploration of its potential applications in various fields of science, and the elucidation of its mechanism of action. Some specific areas of research include:
1. Development of new 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives with improved properties and activities.
2. Exploration of the potential use of 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in optoelectronic devices.
3. Investigation of the molecular targets of 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its mechanism of action.
4. Evaluation of the potential use of 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a chemotherapeutic or antiviral agent.
5. Study of the potential side effects and toxicity of 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in vivo.
In conclusion, 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a promising compound with a range of potential applications in various fields of science. Further research is needed to fully understand its properties and activities, and to explore its potential use as a therapeutic agent.

Scientific Research Applications

5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit antitumor and antiviral activities, and it has been proposed as a potential lead compound for the development of new drugs. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied in the field of materials science, where it has been found to exhibit interesting optical and electronic properties, making it a potential candidate for use in optoelectronic devices.

properties

IUPAC Name

5-[(2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-7-19-11-6-4-3-5-9(11)8-10-12(17)15-14(20)16-13(10)18/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKGECUTILRORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366992
Record name STK520776
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5322-84-9
Record name STK520776
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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